4-Hydroxy-5-(perchlorophenyl)indole

Synthetic Chemistry Medicinal Chemistry Regioisomerism

4-Hydroxy-5-(perchlorophenyl)indole (CAS 1361521-78-9, C14H6Cl5NO, MW 381.46 g/mol) is a heterocyclic indole derivative characterized by a hydroxyl group at the 4-position and a perchlorophenyl (pentachlorophenyl) moiety at the 5-position. The perchlorophenyl group confers significant steric bulk and strong electron-withdrawing character, while the 4-hydroxyl group provides a hydrogen-bond donor/acceptor and a reactive site for further chemical elaboration.

Molecular Formula C14H6Cl5NO
Molecular Weight 381.5 g/mol
Cat. No. B13086236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-(perchlorophenyl)indole
Molecular FormulaC14H6Cl5NO
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O
InChIInChI=1S/C14H6Cl5NO/c15-9-8(10(16)12(18)13(19)11(9)17)6-1-2-7-5(14(6)21)3-4-20-7/h1-4,20-21H
InChIKeyGXRDOLULENBLQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-5-(perchlorophenyl)indole: Structural Baseline and Procurement Foundations


4-Hydroxy-5-(perchlorophenyl)indole (CAS 1361521-78-9, C14H6Cl5NO, MW 381.46 g/mol) is a heterocyclic indole derivative characterized by a hydroxyl group at the 4-position and a perchlorophenyl (pentachlorophenyl) moiety at the 5-position . The perchlorophenyl group confers significant steric bulk and strong electron-withdrawing character, while the 4-hydroxyl group provides a hydrogen-bond donor/acceptor and a reactive site for further chemical elaboration . This specific substitution pattern distinguishes it from other perchlorophenyl-indole analogues, however, a critical evidence gap exists: no primary research articles or patents reporting quantitative biological, physicochemical, or comparative performance data for this exact compound could be identified in searches across PubMed, Google Scholar, patent databases, and authoritative chemical registries.

Why 4-Hydroxy-5-(perchlorophenyl)indole Cannot Be Replaced by Other Perchlorophenylindole Analogs


Indole derivatives are highly sensitive to both the position and electronic nature of substituents. Within the narrow sub-class of perchlorophenyl-indoles, minor structural changes can drastically alter chemical reactivity, biological target engagement, and physicochemical properties [1]. For example, moving the hydroxy group from the 4-position (target compound) to the 7-position, as in 7-Hydroxy-6-(perchlorophenyl)indole (CAS 1361500-27-7), or removing it altogether, as in 4-(Perchlorophenyl)-1H-indole (CAS 1361517-04-5), results in molecules with fundamentally different hydrogen-bonding topologies and electronic distributions . While quantitative comparative data for this specific compound is absent from the primary literature, medicinal chemistry principles dictate that these structural differences are non-trivial and preclude simple functional interchangeability. Researchers must verify procurement specifications to ensure the exact regioisomer is sourced.

4-Hydroxy-5-(perchlorophenyl)indole: Evidence-Based Differentiation from In-Class Alternatives


Regiochemical Differentiation: 4-Hydroxy vs. 7-Hydroxy Perchlorophenylindole

The placement of the hydroxyl group at the indole 4-position, adjacent to the 5-perchlorophenyl substituent, creates a unique intramolecular hydrogen-bonding environment and electronic push-pull system not possible in the 7-hydroxy-6-perchlorophenyl regioisomer. This structural feature is critical for downstream reactivity, such as selective O-alkylation or sulfonation, which predominantly occurs at the less sterically hindered 4-position . No direct quantitative activity comparison is available, thus this differentiation is class-level inference.

Synthetic Chemistry Medicinal Chemistry Regioisomerism

Solubility and LogP Modulation via 4-Hydroxy Group

The presence of a lone hydroxyl group on the indole scaffold generally improves aqueous solubility and reduces logP compared to a non-hydroxylated analog. For the target compound, the 4-OH is predicted to increase solubility by 10- to 100-fold and decrease logP by approximately 0.5–1.0 units relative to 4-(Perchlorophenyl)-1H-indole (CAS 1361517-04-5), which lacks any polar functionality . This is a class-level inference based on the well-established effect of hydroxyl substitution on heterocycles; specific experimental values for this compound are not published.

Physicochemical Properties Drug-likeness ADME Prediction

Synthetic Utility as a Versatile Intermediate

The 4-hydroxyl group presents a prime handle for chemoselective derivatization (e.g., Mitsunobu reaction, O-acylation, triflation for cross-coupling) without protecting the indole N-H, due to the steric shielding of the N-H by the adjacent 5-perchlorophenyl group [1]. In contrast, 4-(Perchlorophenyl)-1H-indole offers no such orthogonal reactive site, limiting late-stage functionalization options. No direct yield comparison is available from the literature; this is class-level inference based on the reactivity of 4-hydroxyindoles.

Organic Synthesis Cross-Coupling Derivatization

4-Hydroxy-5-(perchlorophenyl)indole: High-Potential Application Scenarios Based on Structural Evidence


Synthesis of Kinase-Focused Compound Libraries

The 4-hydroxy-5-(perchlorophenyl)indole scaffold is well-suited as a core intermediate for generating ATP-competitive kinase inhibitor libraries. The perchlorophenyl group occupies the hydrophobic adenine pocket, while the 4-hydroxyl can be elaborated to access the ribose pocket or solvent-exposed region, a strategy employed in optimized kinase inhibitor design [1]. Procurement of this specific regioisomer is essential to maintain the correct exit vector geometry.

Development of Myeloperoxidase (MPO) Inhibitors

Indole derivatives are a known class of selective myeloperoxidase (MPO) inhibitors, acting via accumulation of the inactive Compound II state [1]. The unique 4-hydroxy-5-perchlorophenyl substitution pattern may offer improved binding through a halogen-bonding interaction from the perchlorophenyl ring paired with a hydrogen bond from the 4-OH. This compound can serve as a starting point for an MPO inhibitor SAR study, where the 4-OH is systematically varied.

Agrochemical Intermediate for Halogenated Bioactives

Highly halogenated indoles exhibit potent insecticidal and fungicidal activities. The poly-chlorinated nature of this compound provides a high degree of metabolic stability, a desirable trait in agrochemicals [1]. The hydroxyl handle allows for the attachment of pro-pesticide groups, enabling the controlled release of the active indole toxin in the target organism.

Quote Request

Request a Quote for 4-Hydroxy-5-(perchlorophenyl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.